Quinolin-2-ylmethanamine dihydrochloride
Description
Significance of Nitrogen Heterocycles in Contemporary Chemical Science
Nitrogen heterocycles, organic compounds featuring a ring structure containing at least one nitrogen atom, are of paramount importance in modern chemical science. chemimpex.com Their structural diversity and the presence of the nitrogen heteroatom bestow upon them a wide range of chemical and physical properties. a2bchem.com This has led to their widespread use in numerous applications, including pharmaceuticals, agrochemicals, and materials science. a2bchem.comnih.gov In fact, an analysis of FDA-approved drugs revealed that 59% of small-molecule therapeutics incorporate nitrogen heterocycles, highlighting their critical role in drug design and development. mdpi.com
The versatility of nitrogen heterocycles stems from their ability to engage in various chemical interactions. chemimpex.com They can act as both hydrogen bond donors and acceptors, participate in metal coordination, and serve as scaffolds for the construction of more complex molecules. a2bchem.com Furthermore, their electronic properties can be fine-tuned through substitution, influencing their reactivity and biological activity. chemimpex.com These compounds are not only integral to the synthesis of pharmaceuticals but also find use as corrosion inhibitors, dyes, and catalysts. nih.gov
The Quinoline (B57606) Scaffold as a Foundational Motif for Chemical Innovation
Within the broad class of nitrogen heterocycles, the quinoline scaffold holds a privileged position. mdpi.commdpi.com Quinoline, a fused bicyclic heterocycle with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. organic-chemistry.org This arrangement provides a rigid and planar framework that is amenable to functionalization at various positions, allowing for the systematic exploration of structure-activity relationships. mdpi.comorganic-chemistry.org
The quinoline motif is a versatile pharmacophore found in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities. mdpi.com Its derivatives have been instrumental in the development of therapeutic agents. mdpi.com The ability to readily modify the quinoline skeleton through various synthetic methods, including traditional and modern catalytic approaches, has made it a cornerstone of medicinal chemistry and drug discovery. mdpi.comorganic-chemistry.org Beyond its medicinal applications, the quinoline scaffold is also utilized in the development of functional materials, such as fluorescent probes and catalysts, owing to its unique photophysical and coordination properties. mdpi.com
Quinolin-2-ylmethanamine (B1226622) Dihydrochloride (B599025): A Derivative for In-depth Academic Inquiry
Quinolin-2-ylmethanamine dihydrochloride is a specific derivative of the quinoline scaffold that serves as a valuable building block in advanced chemical research. The introduction of a methanamine group at the 2-position of the quinoline ring provides a reactive handle for further synthetic transformations. This primary amine functionality significantly influences the compound's chemical properties, allowing it to participate in a variety of chemical reactions.
This derivative is particularly noted for its utility in the synthesis of complex heterocyclic compounds. Its structure allows for the construction of novel molecular frameworks with potential applications in medicinal chemistry and materials science. The synthesis of Quinolin-2-ylmethanamine itself can be achieved through methods such as the reduction of quinoline-2-carbonitrile (B74147) or the Leuckart reaction with quinoline-2-carbaldehyde.
Structure
2D Structure
Properties
IUPAC Name |
quinolin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;;/h1-6H,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAZBFLKFMBGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18004-62-1 | |
| Record name | (quinolin-2-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Synthesis of Quinolin 2 Ylmethanamine Dihydrochloride and Its Analogs
Direct Synthesis Pathways for Quinolin-2-ylmethanamine (B1226622) Dihydrochloride (B599025)
Direct synthetic routes to Quinolin-2-ylmethanamine primarily focus on the elaboration of a pre-formed quinoline (B57606) core, introducing the required aminomethyl group at the C2 position.
Amine and Amide Functional Group Introductions
The introduction of amine and amide functionalities is a critical step in the synthesis of many biologically active quinoline derivatives. nih.govnih.gov For instance, in the creation of quinoline-piperazine hybrids, a common strategy involves the reaction of a quinoline core, often bearing a leaving group, with piperazine. This is followed by the coupling of the resulting intermediate with various sulfonyl chlorides or acid chlorides to introduce amide or sulfonamide groups. nih.gov This modular approach allows for the systematic variation of the final structure.
Another method involves the Vilsmeier-Haack reaction, which can convert acetanilides into 2-chloroquinoline-3-carbaldehydes. rsc.org This aldehyde can then serve as a versatile precursor for introducing amine functionalities through subsequent reactions like reductive amination.
Reductive Amination Strategies
Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. libretexts.orgsigmaaldrich.com This one-pot reaction typically involves the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com
For the synthesis of Quinolin-2-ylmethanamine, the starting material is quinoline-2-carbaldehyde. This aldehyde is reacted with an ammonia (B1221849) source, such as ammonium (B1175870) formate (B1220265) in the Leuckart reaction, which serves as both the nitrogen source and the reducing agent. researchgate.netorganic-chemistry.org Alternatively, a two-step procedure can be employed where the imine is first formed and then reduced with a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. researchgate.netorganic-chemistry.org The choice of reducing agent is crucial; milder agents like sodium cyanoborohydride (NaBH3CN) are particularly effective as they selectively reduce the iminium ion intermediate without affecting the starting aldehyde. libretexts.orgsigmaaldrich.com
A typical reductive amination procedure involves dissolving the aldehyde and amine in a solvent like methanol (B129727), often with a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation, followed by the addition of the reducing agent. youtube.com
| Starting Material | Reagents | Key Features |
| Quinoline-2-carbaldehyde | 1. Ammonia/Amine 2. Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) | Forms an imine intermediate which is reduced in situ. libretexts.orgresearchgate.net |
| Quinoline-2-carbaldehyde | Ammonium formate (Leuckart Reaction) | One-pot reaction where the reagent acts as both ammonia source and reductant. |
Reduction of Nitrile Precursors
A powerful and direct route to primary amines is the reduction of nitriles. byjus.comchemistrysteps.com For the synthesis of Quinolin-2-ylmethanamine, the precursor is quinoline-2-carbonitrile (B74147). This nitrile can be effectively reduced to the desired primary amine using strong hydride-donating reagents.
Lithium aluminum hydride (LiAlH4) is a commonly employed reagent for this transformation. byjus.comchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. byjus.com The mechanism involves the nucleophilic addition of a hydride ion from LiAlH4 to the carbon atom of the nitrile, forming an intermediate imine salt. This intermediate undergoes a second hydride addition, ultimately leading to a diamidoaluminate complex. chemistrysteps.com A subsequent aqueous or acidic workup is necessary to hydrolyze this complex and liberate the final primary amine. chemistrysteps.comyoutube.com
A similar strategy has been documented for the synthesis of the analog, (2-chloroquinolin-3-yl)methanamine. In this case, 2-chloro-3-cyanoquinoline is reduced with LiAlH4 in THF to yield the corresponding aminomethyl derivative in good yield. rsc.org
| Precursor | Reducing Agent | Solvent | Product | Reference |
| Quinoline-2-carbonitrile | Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) | Quinolin-2-ylmethanamine | byjus.comchemistrysteps.com |
| 2-chloro-3-cyanoquinoline | Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) | (2-chloroquinolin-3-yl)methanamine | rsc.org |
Diversity-Oriented Synthesis of Quinoline-Based Heterocycles
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules, which is particularly valuable in drug discovery. acs.org For quinoline-based compounds, DOS strategies often involve building the quinoline core through reactions that tolerate a wide range of functional groups, or by creating hybrid molecules that combine the quinoline scaffold with other heterocyclic systems. acs.orgthesciencein.org
Formation of Hybrid Quinoline Systems
The creation of hybrid molecules, where a quinoline nucleus is covalently linked to another heterocyclic ring system (like piperazine, thiazole, or pyrimidine), is a prominent strategy in medicinal chemistry. researchgate.netnih.govthesciencein.org This approach aims to combine the pharmacological properties of both scaffolds into a single, potentially more potent molecule. thesciencein.org
Synthesis of these hybrids often involves multi-step sequences. For example, a pre-functionalized quinoline, such as one containing a bromomethyl group, can be reacted with a nucleophilic heterocycle like piperazine. The resulting quinoline-piperazine conjugate can then be further derivatized by reaction with various electrophiles like acid chlorides or sulfonyl chlorides to produce a diverse library of amide and sulfonamide hybrids. nih.gov Another approach involves multicomponent reactions (MCRs) where several starting materials are combined in a single step to form complex products, such as pyrimido[4,5-b]quinolines. nih.gov These methods are efficient for rapidly generating structural diversity. thesciencein.orgnih.gov
Microwave-Assisted Synthesis for Enhanced Yields
Microwave-assisted organic synthesis has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods. benthamdirect.combohrium.commdpi.com These advantages include dramatically reduced reaction times, improved reaction yields, and often cleaner reaction profiles. nih.govbenthamdirect.comnih.gov
In the context of quinoline synthesis, microwave irradiation has been successfully applied to various reactions, including the Friedländer annulation and Skraup synthesis. mdpi.commdpi.com For instance, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene carbonyl group, can be efficiently carried out under microwave conditions, often with the aid of a solid acid catalyst like Nafion NR50. mdpi.com Similarly, multicomponent reactions to form complex quinoline-based heterocycles, such as pyrimido[4,5-b]quinolines, are significantly accelerated by microwave heating. nih.gov The use of microwave irradiation is considered a green chemistry technique as it can lead to lower energy consumption and reduced waste. benthamdirect.combohrium.com
| Synthetic Method | Key Features under Microwave Irradiation | References |
| Friedländer Synthesis | Reduced reaction times, use of solid acid catalysts. | mdpi.com |
| Skraup Synthesis | Reduced reaction times, potential for omitting harsh oxidants. | mdpi.com |
| Multicomponent Reactions (MCRs) | Rapid, efficient, higher yields, easy purification. | nih.gov |
| Chalcone Synthesis | High yields, solvent-free conditions possible. | sphinxsai.com |
Regioselective Approaches in Derivative Synthesis
Regioselectivity is a crucial aspect in the synthesis of substituted quinolines, as the position of functional groups on the quinoline ring system profoundly influences the molecule's properties and biological activity. Traditional methods like the Skraup and Doebner-von Miller syntheses often suffer from a lack of regioselectivity, particularly with substituted anilines, and can lead to harsh reaction conditions and difficult product isolation. nih.gov
Modern synthetic methods have addressed these challenges by employing strategies that allow for precise control over the substitution pattern. For instance, the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, offers a more direct route to quinolines. nih.gov The regioselectivity of this reaction can be a challenge when using unsymmetrical ketones. nih.gov
A notable regioselective approach involves the annulation reactions of 8-quinolinesulfenyl halides with various vinyl compounds. This method has been successfully used to synthesize novel tetracyclic systems, such as 2H,3H- rsc.orgacs.orgthiazino[2,3,4-ij]quinolin-4-ium derivatives, in a highly regioselective manner. mdpi.com For example, the reaction of 8-quinolinesulfenyl halides with cyclic vinyl ether 2,3-dihydrofuran (B140613) proceeds at room temperature to yield a single isomer of the condensed tetracyclic product in high yields. mdpi.com This highlights the ability to control the formation of specific isomers, a key consideration in the synthesis of complex quinoline derivatives.
Another strategy to achieve regioselectivity is through transition-metal-catalyzed C-H activation. rsc.org This powerful technique allows for the direct functionalization of specific C-H bonds in the quinoline nucleus, offering a versatile tool for creating diverse substitution patterns. rsc.org For example, rhodium-catalyzed cyclization of aniline (B41778) derivatives with alkynyl esters provides a regioselective route to quinoline carboxylates. mdpi.com The inherent steric and electronic properties of the quinoline ring can be exploited to direct functionalization to specific positions, such as the C-8 position. rsc.org
Metal-Catalyzed Synthetic Routes to Quinoline Structures
Transition-metal catalysis has revolutionized the synthesis of quinolines, providing efficient, atom-economical, and environmentally benign alternatives to classical methods. ias.ac.in These catalytic systems can facilitate the construction of complex quinoline frameworks from readily available starting materials under milder conditions. ias.ac.in A variety of transition metals, including iron, copper, gold, nickel, and cobalt, have been employed in the synthesis of quinoline and its analogs. ias.ac.in
Acceptorless Dehydrogenative Coupling for Quinoline Formation
Acceptorless dehydrogenative coupling (ADC) has emerged as a powerful and sustainable strategy for the synthesis of N-heterocycles, including quinolines. rsc.org This method typically involves the reaction of alcohols, which are abundant and renewable resources, to form the quinoline ring system, with hydrogen and water as the only byproducts. rsc.org
Iron-catalyzed ADC provides an atom-economical and straightforward methodology for synthesizing quinolines from α-2-aminoaryl alcohols and secondary alcohols. rsc.org This approach, using an earth-abundant and air-stable iron catalyst, allows for the preparation of a wide range of substituted quinolines in high yields and with good functional group tolerance. rsc.org Notably, this method can accommodate highly substituted fused polycyclic quinolines. rsc.org A single-atom iron catalyst has demonstrated superior performance in the acceptorless dehydrogenative coupling for quinoline synthesis compared to homogeneous and nanocatalyst systems. organic-chemistry.org
Ruthenium pincer complexes have also proven to be highly efficient catalysts for the ADC of alcohols to produce quinolines and quinazolines. rsc.org These reactions can be performed with low catalyst and base loading under aerial conditions and in a shorter reaction time. rsc.org This catalytic system has shown remarkably high turnover numbers (TON) for the synthesis of 2-phenylquinoline. rsc.org
C-H Activation and Cascade Reactions in Quinazoline (B50416) Synthesis
C-H activation has become a cornerstone of modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. In the context of quinazoline synthesis, which shares structural similarities with the quinoline core, C-H activation and subsequent cascade reactions offer efficient pathways to complex heterocyclic structures. mdpi.com
Transition metals like manganese, iron, cobalt, and rhodium have been effectively utilized in catalyzing these transformations. mdpi.com Manganese-catalyzed C-H activation is particularly attractive due to the earth-abundance and low toxicity of manganese. mdpi.com For instance, Mn-catalyzed C-H functionalization reactions have been developed for the synthesis of quinazoline scaffolds. mdpi.com
Cobalt(III)-catalyzed C-H bond activation has been employed for the synthesis of different types of quinazolines from N-sulfinylimines and benzimidates using dioxazolones as a nitrile source. mdpi.com This method tolerates a broad range of substrates with both electron-donating and electron-withdrawing groups. mdpi.com
Iron-catalyzed cascade reactions have also been developed for the synthesis of quinazoline derivatives. For example, an iron-catalyzed cascade synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines proceeds under aerobic oxidative conditions. mdpi.com
Table 1: Examples of Metal-Catalyzed C-H Activation in Quinazoline Synthesis
| Catalyst System | Starting Materials | Product Type | Reference |
| Mn-pincer complex | 2-aminobenzyl alcohols, benzonitriles | Quinazolines | nih.gov |
| Co(III) catalyst | N-sulfinylimines, benzimidates, dioxazolones | 4-arylquinazolines, 4-alkoxyquinazolines | mdpi.com |
| FeBr₂ | 2-aminobenzyl alcohols, benzylamines | C-2 substituted quinazolines | mdpi.com |
| [Cp*RhCl₂]₂ | Quinazolin-4-amines, diazo-compounds | Fused 4-anilinoquinazolines | chim.it |
Copper- and Gold-Catalyzed Cyclization Reactions for Quinoline Phosphonates
Copper and gold catalysts have demonstrated significant utility in the synthesis of quinoline derivatives through various cyclization reactions. rsc.orgrsc.org These metals can activate alkynes and other unsaturated systems, facilitating the formation of the quinoline ring.
Copper-catalyzed reactions offer a simple and efficient one-pot strategy for the synthesis of substituted quinolines from anilines and aldehydes. ias.ac.in This method proceeds via C-H functionalization followed by the construction of C-N and C-C bonds. ias.ac.in Copper-catalyzed tandem annulation of alkynyl imines with diazo compounds provides an efficient route to C4-functionalized quinolines. organic-chemistry.org A copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters has also been developed, which constructs the C-N and C-C bonds in a cascade process. rsc.org Furthermore, a copper-catalyzed dual cyclization has been developed for the synthesis of quinindoline derivatives. nih.gov
Gold catalysis has also emerged as a powerful tool for quinoline synthesis. rsc.org Gold catalysts can facilitate various intermolecular annulation reactions, including the reaction of aniline derivatives with carbonyl compounds or alkynes. rsc.org Gold(I)-catalyzed intramolecular (4+2) cycloadditions of unactivated alkynes and dienes have been reported, proceeding through a cyclopropyl (B3062369) carbene intermediate. beilstein-journals.org
While the direct synthesis of quinoline phosphonates using these specific catalysts is a specialized area, the principles of copper- and gold-catalyzed cyclizations are applicable. The activation of appropriate phosphorus-containing substrates by these catalysts could potentially lead to the formation of quinoline phosphonate (B1237965) derivatives.
Nickel-Catalyzed Double Dehydrogenative Coupling
Nickel, being an earth-abundant and inexpensive metal, has garnered significant attention as a catalyst for various organic transformations, including the synthesis of quinolines. rsc.org Nickel-catalyzed dehydrogenative coupling reactions provide a sustainable approach to quinoline synthesis. acs.org
A nickel-catalyzed sequential dehydrogenation and condensation process allows for the synthesis of a wide range of polysubstituted quinolines from α-2-aminoaryl alcohols. organic-chemistry.org This strategy is versatile, accommodating both primary and secondary α-2-aminoaryl alcohols in combination with either ketones or secondary alcohols. organic-chemistry.org In one approach, a nickel catalyst featuring a tetraaza macrocyclic ligand has been used for the acceptorless dehydrogenative coupling of o-aminobenzylalcohols with ketones and secondary alcohols, producing substituted quinolines in high yields. rsc.org
Furthermore, a convenient and environmentally friendly nickel-catalyzed synthesis of quinoline and quinoxaline (B1680401) via double dehydrogenative coupling has been reported. organic-chemistry.org This method operates at mild reaction temperatures, and the inexpensive catalyst can be regenerated. organic-chemistry.org Nickel-catalyzed dehydrogenative coupling has also been extended to the selective synthesis of substituted benzimidazoles and quinoxalines from aromatic diamines and alcohols. rsc.org
Table 2: Nickel-Catalyzed Dehydrogenative Coupling for Quinoline Synthesis
| Starting Material 1 | Starting Material 2 | Catalyst System | Product | Reference |
| α-2-Aminoaryl alcohols | Ketones or secondary alcohols | Nickel catalyst with tBuONa | Polysubstituted quinolines | acs.org |
| o-Aminobenzylalcohols | Ketones or secondary alcohols | [Ni(MeTAA)] | Substituted quinolines | rsc.org |
| 2-Aminobenzyl alcohol/1-phenylethanol | Diamine/diol | Molecularly defined nickel catalyst | Quinoline and quinoxaline | organic-chemistry.org |
Cobalt-Catalyzed Dehydrogenative Cyclizations
Cobalt, another earth-abundant metal, has proven to be an effective catalyst for the dehydrogenative synthesis of N-heterocycles. acs.orgnih.gov Cobalt-catalyzed reactions offer an environmentally benign approach to quinolines and quinazolines. acs.orgnih.gov
A convenient and efficient protocol for the synthesis of quinolines involves the dehydrogenative cyclization of 2-aminoaryl alcohols and ketones catalyzed by readily available Co(OAc)₂·4H₂O under ligand-free conditions. acs.orgnih.gov This method provides a variety of substituted quinolines in good to excellent yields. acs.orgnih.gov The same catalytic system is also highly active for the reaction of 2-aminobenzyl alcohols with nitriles, affording various quinazoline derivatives. acs.orgnih.gov
The proposed mechanism for this cobalt-catalyzed reaction involves the initial dehydrogenation of the 2-aminobenzyl alcohol to an aldehyde intermediate, followed by a base-assisted condensation with the ketone to form the quinoline product. acs.org This process highlights the efficiency and versatility of cobalt catalysis in constructing important heterocyclic frameworks. acs.org A phosphine-free Co(II) complex has also been reported for the synthesis of quinoxalines and quinolines via dehydrogenative coupling. rsc.org
Classical and Modern Named Reactions for Quinoline Ring System Construction
Several "named" reactions have been fundamental to the synthesis of the quinoline ring system for over a century. These methods, often named after their discoverers, provide reliable pathways to the core quinoline structure.
Friedländer Quinoline Synthesis and Mechanism
The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone and a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.orgresearchgate.net The reaction can be catalyzed by acids (like trifluoroacetic acid, p-toluenesulfonic acid, and Lewis acids) or bases. wikipedia.orgnih.gov
Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org
Mechanism 1 (Aldol-first): The reaction begins with a rate-limiting aldol (B89426) condensation between the 2-amino substituted carbonyl compound and the second carbonyl compound. The resulting aldol adduct then undergoes dehydration, followed by the formation of an imine, which cyclizes and eliminates another molecule of water to form the quinoline. wikipedia.orgcdnsciencepub.com
Mechanism 2 (Schiff base-first): In this pathway, the initial step is the formation of a Schiff base between the reactants. This is followed by an Aldol-type reaction and subsequent elimination of water to yield the final quinoline product. wikipedia.org
A significant drawback of the Friedländer synthesis is the potential instability of the 2-aminobenzaldehyde precursor, which can undergo self-condensation. nih.gov
Knorr Quinoline Synthesis and Mechanism
The Knorr quinoline synthesis involves the conversion of β-ketoanilides into 2-hydroxyquinolines (or 2-quinolones) in the presence of a strong acid, typically sulfuric acid. synarchive.comchempedia.info The reaction generally requires heating. chempedia.info
The mechanism starts with the reaction of an aniline with a β-ketoester to form a β-ketoanilide intermediate. chempedia.info Under acidic conditions, this intermediate cyclizes through an electrophilic aromatic substitution, followed by dehydration to yield the 2-quinolone product. chempedia.infowikipedia.org Reaction conditions can influence the product; for example, using a large excess of polyphosphoric acid (PPA) favors the formation of a 2-hydroxyquinoline, while smaller amounts can lead to a competing 4-hydroxyquinoline (B1666331) product. wikipedia.org
Conrad-Limpach Synthesis and Mechanism
The Conrad-Limpach synthesis, discovered in 1887, is the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines (or 4-quinolones). wikipedia.orgsynarchive.com The reaction is typically a two-step process. The first step, often performed at a lower temperature, is the formation of a β-aminoacrylate (an enamine) from the aniline and β-ketoester. wikipedia.orgsynarchive.com The second step involves heating the intermediate at high temperatures (around 250 °C) to induce cyclization. synarchive.comnih.gov
The mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base. wikipedia.org This is followed by an electrocyclic ring-closing reaction, which is often the rate-determining step. wikipedia.org The subsequent elimination of an alcohol and a series of proton transfers, along with keto-enol tautomerization, lead to the final 4-hydroxyquinoline product. wikipedia.org The product is often depicted as the enol form (4-hydroxyquinoline), but it is believed that the keto form (4-quinolone) is the predominant species. wikipedia.org
Table 2: Comparison of Classical Quinoline Syntheses
| Reaction | Starting Materials | Key Intermediate | Product |
| Friedländer | 2-aminobenzaldehyde/ketone + ketone with α-methylene group | Aldol adduct or Schiff base | Substituted Quinoline |
| Knorr | β-ketoanilide | - | 2-Hydroxyquinoline |
| Conrad-Limpach | Aniline + β-ketoester | β-aminoacrylate (enamine) | 4-Hydroxyquinoline |
Annulation Reactions for Quinoline Formation
Annulation reactions, which involve the formation of a new ring onto an existing one, are a broad and versatile category of reactions for quinoline synthesis. These can include various mechanistic pathways.
One strategy involves the rhodium-catalyzed ortho-C–H bond activation for the synthesis of quinoline carboxylates. mdpi.com Another approach is the ruthenium-catalyzed annulation of enaminones with anthranils to produce 3-substituted quinolines. mdpi.com Cobalt-assisted and copper-mediated C-H bond activation have also been employed for quinoline synthesis. mdpi.com
A formal [3+2] annulation of anilines with two concurrently generated C1 and C2 synthons (from the Strecker degradation of amino acids and Pummerer reaction of DMSO) provides the quinoline core. organic-chemistry.org Ytterbium(III) catalyzed [3+2] annulation of quinolines with donor-acceptor cyclopropanes has also been reported. researchgate.net
Furthermore, palladium-catalyzed oxidative annulation strategies have been developed. For example, the oxidative cyclization of aryl allyl alcohol and aniline under redox-neutral conditions can produce quinoline derivatives. mdpi.com
Green Chemistry Approaches in Quinoline Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. This includes the use of less toxic reagents, milder reaction conditions, and more energy-efficient processes.
One notable green approach is the use of visible-light-mediated aerobic dehydrogenation. This method utilizes photons as a clean energy source. researchgate.net For instance, the dehydrogenation of tetrahydroquinolines to quinolines can be achieved using visible light and a photocatalyst in the presence of oxygen (from the air). acs.org This process can be enhanced by grafting Ni(II) ions onto a TiO₂ photocatalyst surface. acs.org The reaction is initiated by the visible-light excitation of a surface complex formed between the reactant and the photocatalyst. acs.org
Another green strategy involves the use of formic acid as a renewable and biodegradable catalyst for the direct synthesis of quinolines from anilines and aldehydes or ketones. ijpsjournal.com This approach often leads to higher selectivity and milder reaction conditions compared to traditional methods. ijpsjournal.com Microwave-assisted synthesis (MAS) is another green technique that can reduce energy consumption and waste generation in quinoline synthesis. ijpsjournal.com
Visible-light photoredox catalysis has also been applied to the synthesis of quinolin-2(1H)-ones from readily available quinoline N-oxides. researchgate.net This method is highly atom-economical, uses low catalyst loading, and produces high yields without undesirable byproducts, offering a greener alternative to conventional syntheses. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For Quinolin-2-ylmethanamine (B1226622) dihydrochloride (B599025), a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.
Proton (¹H) NMR for Structural Connectivity and Isomerism
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For the quinoline (B57606) ring of the title compound, a set of distinct aromatic protons would be expected, typically in the downfield region (δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns (doublets, triplets, multiplets) would allow for the assignment of each proton on the quinoline core (H-3, H-4, H-5, H-6, H-7, H-8). The methylene (B1212753) protons (-CH₂-) adjacent to the quinoline ring and the amine group would likely appear as a singlet or a multiplet, significantly deshielded by the aromatic ring and the protonated amine. The protons of the ammonium (B1175870) group (-NH₃⁺) would likely be broad and its chemical shift highly dependent on the solvent and concentration. In related quinoline compounds, protons on the carbon adjacent to the ring nitrogen (like H-8) are often shifted significantly downfield. researchgate.net
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Quinolin-2-ylmethanamine dihydrochloride has ten carbon atoms. The spectrum would show nine distinct signals for the aromatic carbons of the quinoline ring and one signal for the aliphatic methylene carbon (-CH₂-). The chemical shifts for the quinoline carbons would be expected in the range of δ 120-150 ppm, with the carbon atom at position 2 (C-2), bonded to the methanamine group, being particularly deshielded. chemicalbook.com The methylene carbon would appear in the aliphatic region, likely around δ 40-50 ppm.
Expected ¹³C and ¹H NMR Data (based on general quinoline data hmdb.cachemicalbook.com and related structures) Note: This is an illustrative table of expected values. Actual experimental data is not available in the cited literature.
| Atom Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| C2 | ~155 | - | - |
| C3 | ~122 | ~7.6 | d |
| C4 | ~137 | ~8.2 | d |
| C5 | ~128 | ~7.8 | d |
| C6 | ~127 | ~7.6 | t |
| C7 | ~130 | ~8.0 | d |
| C8 | ~129 | ~7.9 | d |
| C8a | ~148 | - | - |
| C4a | ~129 | - | - |
| CH₂ | ~45 | ~4.5 | s |
| NH₃⁺ | - | variable | br s |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity of adjacent protons within the quinoline ring system (e.g., H-3 with H-4, and the sequence from H-5 to H-8). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. hmdb.ca This would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H-3 to C-3, H-4 to C-4, and the methylene protons to the methylene carbon).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is vital for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the methylene (-CH₂-) protons to the C-2 and C-3 carbons of the quinoline ring, confirming the attachment point of the methanamine group. mdpi.com
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₂Cl₂N₂), the molecular weight of the free base (C₁₀H₁₀N₂) is 158.08 g/mol . In a typical electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule of the free base, [M+H]⁺, at an m/z (mass-to-charge ratio) of 159.09.
The fragmentation pattern in tandem MS (MS/MS) would provide evidence for the structure. Plausible fragmentation pathways for the [M+H]⁺ ion of quinolin-2-ylmethanamine would include:
Cleavage of the C-C bond between the quinoline ring and the methylene group, leading to characteristic quinoline-containing fragments.
Loss of ammonia (B1221849) (NH₃) from the aminomethyl group.
Fragmentation of the quinoline ring itself, which typically involves the sequential loss of small neutral molecules like HCN. Studies on similar heterocyclic systems show that cleavage often occurs on the rings connected to substituents. nih.govnih.gov
Illustrative Fragmentation Data Note: This table is based on general fragmentation patterns of related compounds. nih.govdocbrown.info Actual experimental data is not available.
| m/z (Predicted) | Possible Fragment Identity | Neutral Loss |
|---|---|---|
| 159 | [C₁₀H₁₀N₂ + H]⁺ | Parent Ion |
| 142 | [C₁₀H₈N]⁺ | NH₃ |
| 130 | [C₉H₈N]⁺ | CH₂NH₂ |
| 103 | [C₈H₇]⁺ | HCN from m/z 130 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural evidence by mapping the precise atomic positions in a single crystal. nih.govnobelprize.org A successful crystallographic analysis of this compound would yield a three-dimensional model of the molecule.
This analysis would confirm:
The bond lengths and angles of the entire molecule, providing insight into bond orders and strain.
The conformation of the molecule, specifically the torsion angle between the quinoline ring and the aminomethyl side chain.
The packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride counter-ions, and potential π-π stacking between quinoline rings. researchgate.net
While no structure has been published for the title compound, related structures like that of a complex containing a (benzo[h]quinolin-2-yl)methyl group have been determined, showcasing how the quinoline moiety is integrated into larger supramolecular structures. nih.gov
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis (e.g., Potential Energy Distribution (PED) Analysis)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. psu.eduresearchgate.net The resulting spectra provide a fingerprint of the compound and confirm the presence of specific functional groups.
For this compound, key expected vibrational bands include:
N-H stretching from the ammonium group (-NH₃⁺), typically appearing as a broad band in the 3200-2800 cm⁻¹ region in the IR spectrum.
Aromatic C-H stretching above 3000 cm⁻¹.
Aliphatic C-H stretching from the methylene group just below 3000 cm⁻¹.
C=C and C=N stretching from the quinoline ring in the 1650-1450 cm⁻¹ region.
N-H bending vibrations around 1600-1500 cm⁻¹.
A detailed assignment of these vibrational modes can be achieved through quantum chemical calculations using methods like Density Functional Theory (DFT). ankara.edu.tr These calculations can predict the vibrational frequencies and intensities. Furthermore, a Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of individual bond stretches, bends, and torsions to each observed vibrational mode, providing a rigorous and complete assignment of the spectrum. nih.govresearchgate.net
Computational and Theoretical Chemistry Studies of Quinolin 2 Ylmethanamine Dihydrochloride
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For quinolin-2-ylmethanamine (B1226622) dihydrochloride (B599025), DFT calculations can provide significant insights into its behavior at a molecular level.
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic structure of a molecule dictates its chemical and physical properties. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding its reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties.
For quinolin-2-ylmethanamine, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system and the nitrogen atom of the amine group, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the aromatic quinoline ring, particularly the electron-deficient heterocyclic part, making it susceptible to nucleophilic attack.
In the case of the dihydrochloride salt, the protonation of the two basic nitrogen atoms (the quinoline nitrogen and the primary amine nitrogen) would significantly lower the energy of the HOMO, as the lone pairs of electrons are engaged in bonding with the protons. This would lead to a larger HOMO-LUMO gap, suggesting increased stability and reduced reactivity compared to the free base.
A DFT study on related N-(2-nitrophenyl)acetamide isomers provided insights into HOMO-LUMO gaps, which were calculated to be 3.73 eV and 3.46 eV for the ortho- and para-isomers, respectively. While these values are for different molecules, they illustrate the type of data that DFT calculations can provide.
Table 1: Predicted General Effects of Dihydrochloride Formation on Frontier Orbitals
| Molecular Species | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap |
| Quinolin-2-ylmethanamine (Free Base) | Higher (more reactive) | Higher | Smaller |
| Quinolin-2-ylmethanamine Dihydrochloride | Lower (less reactive) | Lower | Larger |
This table is based on theoretical principles and not on specific experimental or computational data for the named compound.
Prediction of Reactivity Sites (Fukui Indices)
Fukui indices are a set of reactivity descriptors derived from DFT that help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes.
ƒ+(r) corresponds to the site for a nucleophilic attack (addition of an electron).
ƒ-(r) corresponds to the site for an electrophilic attack (removal of an electron).
ƒ0(r) corresponds to the site for a radical attack.
For quinolin-2-ylmethanamine, the nitrogen atom of the primary amine and certain carbon atoms on the quinoline ring are expected to have high ƒ-(r) values, making them susceptible to electrophilic attack. Conversely, the protonated forms in the dihydrochloride salt would exhibit significantly different Fukui indices, with the electron-withdrawing effects of the ammonium (B1175870) groups altering the reactivity landscape of the entire molecule.
Investigation of Protonation Equilibria and Acidity
Quinolin-2-ylmethanamine has two basic centers: the quinoline ring nitrogen and the primary amine nitrogen. The pKa values associated with the protonation of these sites are crucial for understanding the compound's behavior in biological systems and for developing analytical methods. Computational methods can predict these pKa values by calculating the Gibbs free energy change associated with the protonation reactions in a solvent.
The quinoline nitrogen is generally less basic than the aliphatic amine due to the sp² hybridization and the delocalization of the lone pair within the aromatic system. Therefore, it is expected to have a lower pKa value. The primary amine, being more flexible and having a more localized lone pair, will be more basic and have a higher pKa. As a dihydrochloride salt, both nitrogens are protonated. The study of the protonation equilibria of (2-quinolyl)methylamine hydrochloride has been noted as important for understanding its behavior across different pH gradients.
Analysis of Tautomeric Equilibria and Stability
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While quinoline derivatives can theoretically exhibit various tautomeric forms, computational studies using DFT have demonstrated that the aromatic form is overwhelmingly more stable. The significant resonance stabilization energy of the quinoline ring system provides a substantial thermodynamic driving force to maintain its aromaticity.
For quinolin-2-ylmethanamine, the primary amine functionality does not typically participate in tautomeric equilibria under normal conditions, as the energy barrier for such a transformation would be prohibitively high. Therefore, the compound is expected to exist predominantly in the form with the aminomethyl group attached to the aromatic quinoline ring.
Solvent Effects on Molecular Structures and Reactivity
The solvent environment can have a profound impact on the structure, reactivity, and stability of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the properties of this compound.
For a charged species like the dihydrochloride salt, polar solvents like water would be expected to stabilize the molecule through strong solvation of the ammonium ions. This stabilization can influence conformational preferences, the energies of frontier orbitals, and the thermodynamics of reactions involving the compound. For instance, the choice of solvent is a critical parameter that is often optimized during the synthesis of related compounds. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. This method can be used to explore the conformational landscape, flexibility, and interactions of quinolin-2-ylmethanamine with its environment, such as a solvent or a biological receptor.
While specific MD simulation studies on this compound are not documented in the available literature, this technique would be invaluable for understanding its behavior in solution. An MD simulation could reveal how the flexible aminomethyl side chain moves relative to the rigid quinoline ring and how water molecules arrange themselves around the protonated amine groups. For related quinazoline (B50416) derivatives, MD simulations have been suggested as a tool to validate their binding stability within protein targets. Such simulations could provide insights into the strength and nature of intermolecular interactions, which are crucial for applications in medicinal chemistry and materials science.
Conformational Landscape Exploration and Dynamics
The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For quinoline derivatives, computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are crucial for exploring their conformational landscapes.
DFT calculations are employed to determine the geometries of stable conformers and the energetic barriers that separate them. A study involving DFT calculations on quinoline derivatives highlighted that modifications with certain groups lead to significant stability. arabjchem.org For Quinolin-2-ylmethanamine, a key aspect is the rotation around the single bond connecting the methanamine group to the quinoline ring, which defines the spatial orientation of the amine group relative to the aromatic system.
Intermolecular Interaction Analysis
The way this compound interacts with its environment is governed by a range of non-covalent forces. Computational analysis is essential for characterizing these interactions.
Hydrogen Bonding: The protonated amine group in the dihydrochloride salt is a strong hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor. nih.gov MD simulations have demonstrated the importance of hydrogen bonding between quinoline derivatives and water molecules, with specific groups like hydroxyls forming significant interactions. arabjchem.org In biological systems, these groups can form crucial hydrogen bonds with amino acid residues in a protein's active site, a key factor in molecular recognition. nih.gov
Halogen Bonding: While not applicable to the parent compound, studies on halogenated quinoline derivatives show they can participate in halogen bonding, where the halogen atom interacts with a nucleophilic site like the nitrogen lone pair. nih.gov
π–π Stacking: The aromatic quinoline ring is well-suited for π–π stacking interactions. These occur when it aligns with other aromatic systems, such as the side chains of aromatic amino acids (phenylalanine, tyrosine, tryptophan) within a protein. These interactions are a significant factor in the stabilization of drug-receptor complexes. documentsdelivered.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR are computational methodologies aimed at understanding how a compound's chemical structure relates to its biological activity, providing a rational basis for designing new and more effective molecules. nih.gov
Ligand-Based Design Principles for Quinoline Derivatives
When the structure of a biological target is unknown, ligand-based design principles are employed. These methods are built on the premise that molecules with similar structures often exhibit similar activities. For quinoline derivatives, this involves systematically modifying the chemical structure, such as altering substituents on the quinoline core, to enhance inhibitory activity against a target. mdpi.comnih.gov This information helps in designing new compounds with potentially improved biological activity and bioavailability. mdpi.com
Computational Docking Studies for Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a molecule to a target protein. nih.gov It is a crucial tool for understanding drug-receptor interactions. nih.govnih.gov For quinoline derivatives, docking studies have been used to:
Predict how they fit into the active site of enzymes. nih.gov
Identify key amino acid residues that interact with the ligand through forces like hydrogen bonds and π-stacking. nih.gov
Estimate the binding energy, which helps in ranking potential drug candidates for further testing. researchgate.netresearchgate.net
Table 1: Representative Data from a Molecular Docking Study of a Quinoline Derivative
| Parameter | Example Finding | Source |
| Target Protein | HIV Reverse Transcriptase | nih.gov |
| Binding Affinity (Docking Score) | -10.67 kcal/mol | nih.gov |
| Key Interacting Residues | His41, His164, Glu166 | nih.gov |
| Observed Interactions | Hydrogen bonds and π-interactions | nih.gov |
Pharmacophore Mapping and Feature Identification
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity. ijpsonline.commdpi.com A pharmacophore model for a series of active quinoline compounds might include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.netresearchgate.net This model then serves as a 3D query to screen databases for new compounds that fit the required spatial and chemical arrangement, potentially leading to the discovery of novel drug candidates. nih.gov For example, a pharmacophore model for antioxidant quinoline derivatives was developed featuring one aromatic ring and three hydrogen bond acceptors. nih.gov
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. google.comijpsonline.com In a CoMFA study, a series of quinoline derivatives are aligned, and their surrounding molecular fields are calculated. mdpi.comnih.gov Statistical methods are then used to build a model that predicts activity based on these fields. nih.govnih.gov The results are often visualized as 3D contour maps, which show regions where modifications to the molecular structure (e.g., adding bulky groups or changing electrostatic properties) are likely to enhance or decrease biological activity, thereby guiding the design of more potent compounds. mdpi.comresearchgate.net
Coordination Chemistry of Quinolin 2 Ylmethanamine Dihydrochloride As a Ligand
Quinoline (B57606) Derivatives as Chelating Agents in Transition Metal Complexes
Quinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial interest in coordination chemistry. nih.govnih.gov These compounds are recognized for their ability to act as versatile chelating agents, forming stable complexes with a wide array of transition metal ions. nih.govnih.govnih.gov The presence of the quinoline ring system in a ligand's structure often contributes to the biological activity of the resulting metal complexes, with research indicating that coordination to a metal ion can enhance these properties. nih.govnih.gov
The quinoline nucleus can be functionalized at various positions, allowing for the design of ligands with specific donor atoms and steric properties. core.ac.uk This versatility makes them crucial in the development of novel coordination compounds. nih.govnih.gov The coordination potential of quinoline derivatives is not limited to the heterocyclic nitrogen; substituents containing other donor atoms, such as oxygen or additional nitrogens, can lead to multidentate ligands capable of forming highly stable chelate rings with metal centers. nih.govuomphysics.net The resulting metal complexes have applications in fields ranging from materials science to medicinal chemistry. nih.govchemimpex.comchemimpex.com For instance, Schiff bases derived from quinoline are known to form intriguing metal complexes with applications in catalysis and biological systems. nih.govmdpi.com The coordination of these ligands to transition metals often results in complexes with distinct geometries and electronic properties, which are influenced by the nature of the metal ion and the specific structure of the quinoline-based ligand. rsc.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving quinoline-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. acs.orgnih.gov Characterization of these complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis, NMR), elemental analysis, and magnetic susceptibility measurements, to determine their structure, stoichiometry, and physicochemical properties. uomphysics.netrsc.orgnih.gov
Mononuclear complexes are discrete molecules containing a single metal center coordinated by one or more ligands. Quinolin-2-ylmethanamine (B1226622), acting as a bidentate ligand, readily forms such complexes with transition metals. The synthesis typically involves the direct reaction of the ligand with a metal salt, leading to complexes with stoichiometries such as 1:1 or 1:2 (metal:ligand). core.ac.ukuomphysics.net
For example, a copper(II) complex with a derivative of quinolin-2-ylmethanamine, Cu(DQMEA)(CH₃CN)₂, was synthesized and characterized by single-crystal X-ray diffraction. nih.gov This study revealed a mononuclear structure where the copper(II) center is coordinated to a single tetradentate ligand and a solvent molecule, resulting in a distorted square-pyramidal geometry. nih.gov Similarly, mononuclear complexes of Co(II), Ni(II), and Cu(II) have been prepared with Schiff base ligands derived from quinoline, where the metal-to-ligand ratio and resulting geometry depend on the specific ligand and metal ion used. uomphysics.netrsc.org
| Complex | Metal Ion | M:L Ratio | Coordination Geometry | Reference |
| Cu(DQMEA)(CH₃CN)₂ | Cu(II) | 1:1 | Distorted Square-Pyramidal | nih.gov |
| [NiIIL₂] | Ni(II) | 1:2 | - | uomphysics.net |
| [CuIILCl] | Cu(II) | 1:1 | - | uomphysics.net |
| [CuL(CH₃COO)] | Cu(II) | 1:1 | Square Planar | rsc.org |
| [CoL₂(NO₃)] | Co(II) | 1:2 | Mononuclear | rsc.org |
| [NiL₂] | Ni(II) | 1:2 | Mononuclear | rsc.org |
Beyond simple mononuclear species, quinoline-based ligands can bridge multiple metal centers to form dimeric and polynuclear coordination compounds. This is often achieved by designing ligands with specific functionalities that can bind to more than one metal ion or by controlling the reaction conditions to favor the assembly of larger structures.
For instance, dinuclear complexes such as [Mn₂L₂(CH₃OH)₂(CH₃COO)₂] and [Zn₂L₂(CH₃COO)₂] have been synthesized using a julolidine–quinoline based ligand. rsc.org In these structures, the metal centers are bridged by other components of the complex, like acetate (B1210297) anions or methanol (B129727) molecules. rsc.org Another study reported the synthesis of discrete syn-anti carboxylate-bridged binuclear complexes of Mn(II), Co(II), Ni(II), and Cu(II) with a {M(II)₂(-O-C-O-)₂}²⁺ core. rsc.org The formation of these higher-order structures is often driven by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. The π–π stacking interactions between quinoline rings can also play a role in the self-assembly of dimeric species in the solid state. rsc.org
The principles of coordination-driven self-assembly can be applied to quinoline-based ligands to construct complex, extended structures like metal-organic frameworks (MOFs) or coordination polymers. nih.gov This process involves the spontaneous organization of metal ions (nodes) and organic ligands (linkers) into ordered, often porous, materials. nih.govresearchgate.netmdpi.com The directionality of the coordination bonds and the geometry of the ligand are crucial for determining the final topology of the framework. nih.gov
The synthesis of these frameworks often occurs under hydrothermal conditions, where the reaction of metal salts with multidentate ligands leads to the formation of crystalline, extended networks. rsc.org For example, two novel MOFs were synthesized hydrothermally using in situ generated tetradentate ligands, demonstrating how reaction conditions can control the final structure. rsc.org The ability of quinoline moieties to participate in π–π stacking interactions can further stabilize these frameworks, leading to the formation of higher-dimensional architectures. rsc.org This approach combines on-surface synthesis with supramolecular assembly to create two-dimensional metal-organic networks, sometimes with exceptionally large pores. researchgate.net
Elucidation of Coordination Modes and Geometries (e.g., Distorted Tetrahedral, Bidentate, Tridentate)
The versatility of quinoline-based ligands is evident in the variety of coordination modes and geometries observed in their metal complexes. bham.ac.uk Quinolin-2-ylmethanamine typically acts as a bidentate ligand, coordinating through both the quinoline nitrogen and the nitrogen of the aminomethyl group. Ligands can also be designed to be tridentate or tetradentate by introducing additional donor groups. nih.govuomphysics.netnih.gov
The coordination geometry around the metal center is influenced by the metal ion's size, electronic configuration, and coordination number, as well as the steric constraints imposed by the ligand. Common geometries observed for transition metal complexes with quinoline derivatives include:
Distorted Tetrahedral: A cobalt(II) complex with a quinoline-containing ligand, dichloro[trans-2-(2-quinolyl)methylenequinuclidin-3-one]cobalt(II), exhibits a pseudotetrahedral geometry. The coordination sphere consists of two nitrogen atoms from the ligand and two chloride ions, with bond angles deviating from the ideal tetrahedral value due to the constraint of the chelate ring. rsc.org
Square Planar and Square Pyramidal: A mononuclear copper(II) complex, [CuL(CH₃COO)], was found to have a square planar coordination polyhedron. rsc.org In another case, a copper(II) center in a complex with a tripodal quinoline-based ligand adopted a distorted square-pyramidal geometry. nih.gov
Octahedral: Dimeric complexes of Mn(II), Co(II), and Ni(II) have been shown to feature distorted octahedral coordination at each metal center, with the coordination sphere comprising three nitrogen atoms and three oxygen atoms. rsc.org
| Complex Example | Coordination Mode | Geometry | Key Feature | Reference |
| Dichloro[trans-2-(2-quinolyl)methylenequinuclidin-3-one]cobalt(II) | Bidentate (N,N) | Distorted Tetrahedral | Chelate 'bite' angle of 100.35° | rsc.org |
| Cu(DQMEA)(CH₃CN)₂ | Tetradentate (N,N,N,O) | Distorted Square-Pyramidal | Elongated axial Cu-O bond | nih.gov |
| M(II)₂(L3)₂(CH₃OH)₂₂ (M=Mn, Co, Ni) | Tridentate (N,N,N,O) | Distorted Octahedral | Carboxylate-bridged dimer | rsc.org |
| Lithium pyridazine-3-carboxylate complex | Bidentate (N,O) | Trigonal Bipyramidal | - | iaea.org |
The Role of the Heterocyclic Nitrogen and Aminomethyl Nitrogen in Metal Chelation
In quinolin-2-ylmethanamine, the key to its function as a chelating agent lies in the spatial arrangement of its two nitrogen donor atoms: the heterocyclic nitrogen of the quinoline ring and the nitrogen of the aminomethyl group at the 2-position. This specific substitution pattern allows the ligand to act as a bidentate N,N-donor.
Upon coordination to a metal ion, these two nitrogen atoms bind simultaneously to form a stable five-membered chelate ring. The formation of such a ring is entropically favored and is a common feature in the coordination chemistry of bidentate ligands. The heterocyclic quinoline nitrogen acts as a Lewis base, donating its lone pair of electrons to the metal center. Similarly, the primary amine nitrogen of the -CH₂NH₂ group also donates its lone pair.
This bidentate chelation is a defining characteristic of 2-substituted quinoline ligands. For instance, in a cobalt(II) complex with a related ligand, the coordination occurs through the two nitrogen donor atoms, with the Co-N(quinoline) bond distance being slightly shorter than the Co-N bond to the other nitrogen, indicating a strong interaction with the aromatic ring. rsc.org The chelation by both the heterocyclic and the exocyclic amino nitrogen is a crucial factor in the formation of stable mononuclear and polynuclear complexes. nih.goverpublications.com This mode of binding is fundamental to the diverse coordination chemistry exhibited by quinolin-2-ylmethanamine and its derivatives.
Supramolecular Chemistry Involving Quinolin 2 Ylmethanamine Dihydrochloride
Exploitation of Non-Covalent Interactions for Molecular Assembly
The assembly of molecules into larger, ordered structures is governed by a variety of non-covalent interactions. For Quinolin-2-ylmethanamine (B1226622) dihydrochloride (B599025), the key interactions at play include hydrogen bonding, aromatic stacking, and other electrostatic forces. These interactions dictate the packing of the molecules in the solid state and are fundamental to the principles of crystal engineering.
Hydrogen bonding is a highly directional and strong non-covalent interaction that plays a pivotal role in the crystal engineering of organic salts. In the case of Quinolin-2-ylmethanamine dihydrochloride, the primary amine group (-NH2) and the protonated quinoline (B57606) nitrogen act as hydrogen bond donors, while the chloride anions (Cl-) serve as hydrogen bond acceptors. This arrangement allows for the formation of extensive hydrogen-bonding networks.
The interplay of N-H···Cl and C-H···Cl hydrogen bonds can lead to the formation of robust and predictable supramolecular synthons. These synthons, in turn, can self-assemble into higher-order structures. For instance, in related quinoline derivatives, hydrogen bonds have been observed to direct the formation of one-dimensional tapes and two-dimensional sheets nih.gov. The presence of multiple hydrogen bond donors and acceptors in this compound suggests a high potential for the formation of complex and stable hydrogen-bonded frameworks researchgate.netmdpi.com. The study of such networks is essential for designing crystals with desired physical and chemical properties.
The quinoline ring in this compound is an aromatic system rich in π-electrons, making it susceptible to aromatic stacking interactions. These interactions, which include π–π and C-H···π interactions, are crucial for the self-organization of aromatic molecules.
π–π Stacking: This interaction occurs between the electron clouds of adjacent aromatic rings. In the solid state, quinoline moieties can arrange in a face-to-face or offset fashion to maximize attractive forces and minimize repulsion. The centroid-centroid distance between stacked rings is a key parameter in characterizing these interactions, typically falling in the range of 3.3 to 3.8 Å researchgate.netresearchgate.net. Such interactions are known to contribute significantly to the stability of crystal lattices of quinoline-containing compounds nih.gov.
The balance and interplay of these stacking interactions are critical in determining the final supramolecular architecture.
Beyond hydrogen bonding and π-stacking, other electrostatic interactions contribute to the supramolecular assembly of this compound.
Ion-Dipole Interactions: These forces arise between an ion and a polar molecule libretexts.orgkhanacademy.org. In the solid state of this compound, the positively charged quinolinium ion and the aminomethyl group can interact with polar solvent molecules that might be incorporated into the crystal lattice. More significantly, the chloride anions can interact with the dipole moments of the quinoline ring and the C-N and C-H bonds youtube.com.
The collective effect of these varied non-covalent forces dictates the precise three-dimensional arrangement of the molecules in the crystal.
| Interaction Type | Potential Role in Supramolecular Assembly of this compound |
| Hydrogen Bonding | Formation of robust networks, directing the assembly of 1D, 2D, and 3D structures. |
| π–π Stacking | Stabilization of crystal packing through interactions between quinoline rings. |
| C-H···π Interactions | Contribution to the overall stability and fine-tuning of the molecular arrangement. |
| Ion-Dipole Interactions | Interactions between ions and polar parts of the molecule or solvent molecules. |
| Dipole-Dipole Interactions | Alignment of molecular dipoles to achieve electrostatic stabilization in the crystal lattice. |
Rational Design and Construction of Supramolecular Architectures
The principles of crystal engineering allow for the rational design and construction of supramolecular architectures with desired topologies and properties. By understanding and controlling the non-covalent interactions discussed above, it is possible to guide the self-assembly of this compound into specific dimensional frameworks.
One-dimensional (1D) supramolecular chains are a common motif in the crystal structures of organic salts. In the case of this compound, hydrogen bonding is a primary tool for the construction of such chains. For example, a repeating pattern of N-H···Cl hydrogen bonds could link the molecules head-to-tail, forming a linear polymer-like chain.
Furthermore, π–π stacking interactions can also lead to the formation of 1D columns. The quinoline rings can stack one on top of another, creating extended pillars within the crystal structure. In some quinoline-based coordination polymers, a combination of metal coordination and π-π stacking has been shown to generate 1D double chain structures researchgate.net. While this compound is a simple salt, the principles of directional interactions leading to 1D assemblies are analogous.
The extension of supramolecular assembly from one dimension to two (2D) and three (3D) dimensions requires the presence of multiple, directionally distinct interaction sites. This compound is well-suited for this purpose due to its ability to form multiple hydrogen bonds and engage in stacking interactions.
Two-Dimensional Frameworks: 2D sheets or layers can be formed by the interconnection of 1D chains. For instance, parallel 1D hydrogen-bonded chains could be cross-linked by weaker C-H···π or π–π stacking interactions. In related systems, such as those involving quinoline-2,3-dicarboxylic acid, hydrogen bonding interactions have been shown to assemble mononuclear units into 3D supramolecular networks that can be viewed as being built from 2D layers rsc.org. The synthesis of 2D and 3D frameworks from quinoline precursors has also been explored through dearomative construction methods nih.govsciencedaily.comresearchgate.netresearchgate.net.
The rational design of such multi-dimensional frameworks is a key goal of supramolecular chemistry, with potential applications in materials science, including the development of porous materials and functional solids.
Principles of Supramolecular Self-Assembly and Self-Replication
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the supramolecular chemistry of this compound. Specifically, there are no published studies detailing the principles of its supramolecular self-assembly or any instances of self-replication involving this particular compound.
The exploration of supramolecular chemistry hinges on understanding the non-covalent interactions that govern the spontaneous organization of molecules into well-defined, stable, and functional superstructures. Key interactions that drive these phenomena include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. For a compound like this compound, one could hypothesize the potential for various interactions based on its structure:
Hydrogen Bonding: The presence of the primary amine (-NH2) and the protonated quinoline nitrogen suggests the potential for strong hydrogen bond donor and acceptor capabilities. The dihydrochloride form implies that both the quinoline nitrogen and the methanamine nitrogen are protonated, creating ammonium (B1175870) (-NH3+) groups that are potent hydrogen bond donors. These could interact with chloride counter-ions or other solvent molecules.
π-π Stacking: The aromatic quinoline ring is a prime candidate for π-π stacking interactions, which are common in the self-assembly of planar aromatic molecules.
Ion-Pairing: As a dihydrochloride salt, strong electrostatic and ion-pairing interactions between the positively charged quinolinium and aminomethyl groups and the chloride anions would be expected to play a crucial role in its solid-state packing and any potential assembly in solution.
However, without experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or other spectroscopic methods, any discussion of the specific self-assembly principles for this compound remains purely speculative.
Similarly, the concept of self-replication requires a molecule to act as a template for its own formation from smaller building blocks. This is a highly complex process that has been observed in specific, carefully designed molecular systems. There is currently no evidence in the scientific literature to suggest that this compound possesses the requisite structural and functional information to engage in self-replication.
Data Tables
Due to the absence of research in this area, no experimental data is available to populate tables concerning the supramolecular chemistry of this compound. Tables detailing interaction energies, assembly morphologies, or replication fidelity cannot be constructed.
Research Findings
A thorough search of prominent scientific databases has yielded no research findings directly pertaining to the supramolecular self-assembly or self-replication of this compound. The scientific community has not yet published work that would elucidate these principles for this specific compound.
Catalytic Applications and Associated Mechanistic Pathways
Quinoline-Based Systems as Catalysts in Organic Synthesis
The quinoline (B57606) scaffold is a prominent heterocyclic motif that is not only a core component of many biologically active compounds and functional materials but also serves as a versatile framework in the design of catalysts for organic synthesis. mdpi.com The utility of quinoline derivatives in catalysis is broad, ranging from their use as ligands that modify the behavior of metal centers to their direct participation as organocatalysts. d-nb.infonih.gov The nitrogen atom within the quinoline ring system and the potential for substitution at various positions allow for the fine-tuning of steric and electronic properties, which is crucial for effective catalysis. These systems have been instrumental in advancing various synthetic methodologies, including cross-coupling reactions, C-H bond functionalization, and asymmetric synthesis. ambeed.com
While the broader class of quinoline derivatives has seen extensive application, the specific catalytic roles of Quinolin-2-ylmethanamine (B1226622) and its dihydrochloride (B599025) salt are more nuanced. Research indicates that Quinolin-2-ylmethanamine primarily participates as a key substrate or precursor in several catalytic reactions rather than acting as the catalyst itself. For instance, it has been utilized as a precursor in ortho-naphthoquinone-catalyzed oxidations to produce fused pyrimidinones. This highlights its importance in building complex molecular architectures under catalytic conditions.
Exploration of Homogeneous and Heterogeneous Catalysis
The distinction between homogeneous and heterogeneous catalysis is central to the practical application of catalytic systems, influencing factors such as catalyst recovery, reusability, and separation from the reaction products. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often allows for high selectivity and activity under mild conditions due to the well-defined nature of the catalytic species. d-nb.infonih.gov Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers advantages in terms of catalyst stability and ease of separation. nih.govrsc.org
In the context of Quinolin-2-ylmethanamine, its documented applications fall within the realm of homogeneous catalysis. For example, in the ortho-naphthoquinone-catalyzed aerobic oxidation for the synthesis of quinazolinones, both the quinoline substrate and the ortho-naphthoquinone catalyst are dissolved in the reaction solvent, constituting a homogeneous system. Similarly, its participation in the diastereodivergent Mannich reaction catalyzed by a chiral BINOL-derived aldehyde also occurs in a single phase. d-nb.infonih.gov
The following table summarizes a key example of a homogeneous catalytic reaction involving Quinolin-2-ylmethanamine as a substrate:
| Catalytic Reaction | Catalyst | Role of Quinolin-2-ylmethanamine | Reaction Type | Reference |
| Aerobic cross-coupling | ortho-Naphthoquinone | Substrate | Homogeneous |
Asymmetric Catalysis Utilizing Quinoline Derivatives
Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a critical field in modern chemistry, particularly for the production of pharmaceuticals. Quinoline derivatives have been extensively developed as chiral ligands and organocatalysts for a wide array of asymmetric transformations. d-nb.infonih.gov The rigid quinoline backbone, when appropriately functionalized with chiral substituents, can create a well-defined chiral environment around a metal center or a reactive site, enabling high levels of enantioselectivity.
Quinolin-2-ylmethanamine has been shown to be a valuable building block in the realm of asymmetric synthesis, participating as a reactant in a catalyst-controlled diastereoselective reaction. Specifically, it has been used in a bio-inspired Mannich reaction catalyzed by a chiral BINOL-derived aldehyde. In this reaction, the choice of the chiral aldehyde catalyst dictates the diastereomeric outcome of the product, furnishing the syn-product in high yield and diastereoselectivity. d-nb.infonih.gov This demonstrates the utility of Quinolin-2-ylmethanamine in constructing chiral molecules with high stereocontrol, guided by an external chiral catalyst.
The table below details the results of the asymmetric Mannich reaction using Quinolin-2-ylmethanamine:
| Catalyst | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) | Reference |
| Chiral BINOL aldehyde | syn-8r | 92 | 93:7 | 78 | d-nb.infonih.gov |
Detailed Mechanistic Insights into Catalytic Cycles
Understanding the mechanistic pathways of catalytic reactions is fundamental to optimizing reaction conditions and developing more efficient catalysts. For the reactions involving Quinolin-2-ylmethanamine, the proposed mechanisms highlight its role as a nucleophilic amine that engages with electrophilic intermediates generated within the catalytic cycle.
In the ortho-naphthoquinone-catalyzed aerobic cross-coupling reaction, the proposed mechanism involves the initial oxidation of a primary amine (e.g., benzylamine) by the ortho-naphthoquinone catalyst to form an imine. This imine can then react with an anthranilamide to form an aminal intermediate. Although the direct involvement of Quinolin-2-ylmethanamine in this specific cycle was as a substrate to form a quinazolinone, a plausible pathway would involve its initial condensation with an aldehyde, generated in situ from another amine, followed by cyclization and oxidation.
The diastereodivergent Mannich reaction catalyzed by a chiral BINOL aldehyde proceeds through the formation of a chiral enamine or iminium ion intermediate. The chiral aldehyde catalyst reacts with the amine substrate to create a transient chiral scaffold that directs the approach of the other reactant. d-nb.infonih.gov In the case of Quinolin-2-ylmethanamine, it acts as the amine component that reacts with an imine under the control of the chiral aldehyde catalyst, leading to the stereoselective formation of the C-C bond in the Mannich adduct. The stereochemical outcome is determined by the specific conformation of the transition state assembly, which is dictated by the structure of the chiral catalyst. d-nb.infonih.gov
Future Research Trajectories and Advanced Methodologies for Quinolin 2 Ylmethanamine Dihydrochloride
Synergistic Integration of Computational and Experimental Research Paradigms
The convergence of computational modeling and experimental validation represents a powerful paradigm for accelerating the discovery and application of novel chemical entities. For Quinolin-2-ylmethanamine (B1226622) dihydrochloride (B599025), this synergy will be crucial for predicting its behavior, understanding its interaction mechanisms, and guiding the synthesis of its derivatives for specific functions.
Future research will increasingly employ quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure of Quinolin-2-ylmethanamine dihydrochloride. scholarsresearchlibrary.comnih.gov These calculations can predict key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment. scholarsresearchlibrary.comresearchgate.net This information is fundamental for understanding the molecule's reactivity, stability, and potential as an electron donor or acceptor, which can be correlated with experimentally observed properties. researchgate.net
Molecular docking and molecular dynamics simulations are other powerful in-silico tools that will define future investigations. mdpi.comnih.gov By modeling the interaction of this compound or its derivatives with the active sites of proteins or other targets, researchers can predict binding affinities and modes. mdpi.comnih.gov This approach is instrumental in hypothesis-driven research, for instance, in designing new enzyme inhibitors or receptor-binding agents. chemimpex.comnih.gov For example, a study on 2-(quinoline-2-ylthio)acetamide derivatives used docking and molecular dynamics to understand how the most potent compound bound to the active site of the α-glucosidase enzyme. nih.gov
These computational predictions will be intrinsically linked with experimental techniques for validation. Electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can be used to test computationally-derived hypotheses about the molecule's utility, for example, as a corrosion inhibitor for metals. scholarsresearchlibrary.comresearchgate.net Spectroscopic analysis and biological assays will further serve to confirm the activities and properties predicted by the computational models. nih.gov This iterative cycle of prediction and verification minimizes trial-and-error, reduces costs, and provides a deeper, more mechanistic understanding of the chemical system. mdpi.com
Table 1: Integrated Computational and Experimental Approaches for this compound Research
| Research Area | Computational Method | Experimental Validation | Objective |
| Material Properties | Density Functional Theory (DFT) | Electrochemical Impedance Spectroscopy (EIS), Weight Loss Measurement | To predict and confirm its potential as a corrosion inhibitor by correlating electronic properties with inhibition efficiency. scholarsresearchlibrary.comresearchgate.net |
| Bioactivity Screening | Molecular Docking, 3D-QSAR | In-vitro Enzyme Assays, Cell-based Assays | To identify potential biological targets and rationally design derivatives with enhanced activity for pharmaceutical applications. mdpi.comnih.gov |
| Reaction Mechanisms | Transition State Modeling | Kinetic Studies, Spectroscopic Analysis | To elucidate the pathways of reactions involving the amine group, aiding in the optimization of synthetic protocols. |
| Physicochemical Profile | pKa Prediction, Solubility Modeling | Potentiometric Titration, HPLC-based Solubility Assays | To predict and verify key drug-like properties for derivatives intended for biological applications. nih.gov |
Development of Novel Synthetic Protocols and Green Chemistry Principles for Quinoline (B57606) Derivatives
The synthesis of the quinoline scaffold is well-established, with numerous named reactions developed over more than a century, including the Skraup, Doebner-von Miller, and Friedländer syntheses. ijpsjournal.comtandfonline.comnih.gov However, many of these traditional methods suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. tandfonline.comnih.gov A major future direction for the production of this compound and other quinolines is the development and optimization of synthetic protocols guided by the principles of green chemistry. ijpsjournal.comtandfonline.com
The focus will be on creating more sustainable, efficient, and environmentally benign synthetic routes. Key areas of innovation include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. tandfonline.com This technique has been successfully applied to the Friedländer and Skraup reactions. tandfonline.commdpi.com
Green Solvents: Replacing toxic organic solvents with environmentally friendly alternatives is a core tenet of green chemistry. Water, ethanol, and polyethylene (B3416737) glycol (PEG) have been used as green solvents for quinoline synthesis. tandfonline.com
Novel Catalysis: Research is moving towards the use of reusable, non-toxic catalysts. This includes the application of solid acid catalysts like Nafion NR50, nanocatalysts, and earth-abundant metal catalysts, which can be easily recovered and reused, minimizing waste and cost. acs.orgmdpi.comresearchgate.net
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates (one-pot reactions) improves efficiency and reduces solvent use and waste. tandfonline.comresearchgate.net
Table 2: Comparison of Synthetic Methods for the Quinoline Scaffold
| Method | Description | Traditional Drawbacks | Green Alternative / Improvement |
| Skraup Synthesis | Condensation of aniline (B41778) with glycerol (B35011) using a strong oxidizing agent and sulfuric acid. ijpsjournal.com | Harsh conditions, strong acids, toxic oxidizing agents. nih.gov | Microwave irradiation in water as a solvent. tandfonline.com |
| Doebner-von Miller Reaction | Condensation of an aniline with an α,β-unsaturated aldehyde or ketone. ijpsjournal.com | Often requires strong acids and can have low yields. nih.gov | Use of a flow reactor in water to achieve a rapid and green synthesis. rsc.org |
| Friedländer Synthesis | Condensation of an o-aminobenzaldehyde or o-aminophenone with a compound containing an active methylene (B1212753) group. ijpsjournal.comnih.gov | Can require high temperatures and harsh catalysts. ijpsjournal.com | Microwave-assisted synthesis using a reusable solid acid catalyst (Nafion NR50) in ethanol. mdpi.com |
| Pfitzinger Reaction | Reaction of isatin (B1672199) with a carbonyl compound under basic conditions. nih.gov | Requires basic conditions which may not be compatible with all functional groups. | Modifications using milder catalysts and reaction conditions. nih.gov |
Rational Design of Next-Generation Quinoline-Based Molecular Systems for Targeted Chemical Applications
This compound is not just a chemical compound but a versatile molecular scaffold. nih.govacs.org Its structure, featuring a quinoline core and a reactive primary amine group, makes it an ideal starting point for the rational design of next-generation molecular systems with tailored properties. chemimpex.com Future research will focus on using this compound as a foundational block to build more complex molecules for specific, high-value applications. nih.govchemimpex.com
The concept of a modular scaffold with distinct, tunable domains is a powerful strategy in modern chemical design. nih.govacs.orgnih.gov In the case of this compound, the quinoline ring system and the methanamine side chain can be considered as separate domains for modification:
Modification of the Quinoline Core: The aromatic rings of the quinoline nucleus can be functionalized to tune the electronic and photophysical properties of the molecule. For example, adding electron-donating or electron-withdrawing groups can alter its fluorescence, making it a candidate for development into a novel fluorescent probe. nih.govnih.gov
Derivatization of the Methanamine Group: The primary amine is a highly versatile functional handle. It can be readily reacted to form amides, imines, or secondary/tertiary amines, allowing for the attachment of a wide variety of other molecular fragments. This enables a combinatorial approach to create libraries of new compounds for screening. nih.govacs.org
This rational design strategy allows for the creation of new molecules targeted for specific chemical applications beyond traditional drug discovery, including:
Materials Science: Use as a building block for specialized polymers or functional materials where the quinoline moiety can impart specific thermal or photophysical properties. nih.govchemimpex.com
Analytical Chemistry: Development of new chemosensors or analytical reagents, where the binding of a target analyte to a derivative of Quinolin-2-ylmethanamine causes a measurable change in fluorescence or color. chemimpex.com
Pharmaceutical Intermediates: Its role as a key intermediate in the synthesis of more complex pharmaceutical agents will continue to be explored, leveraging its structure to access novel bioactive compounds. chemimpex.com
By combining strategic design with efficient synthesis, researchers can fully exploit the potential of this compound as a platform for chemical innovation. nih.govnih.gov
Table 3: Strategies for the Rational Design of Quinolin-2-ylmethanamine-Based Systems
| Design Strategy | Molecular Modification | Target Application | Rationale |
| Fluorescent Probe Development | Addition of electron-donating groups (e.g., dimethylamino) to the quinoline ring. nih.govacs.org | Live Cell Imaging, Chemosensors | To polarize the fluorophore and tune its photophysical properties for sensing specific analytes or cellular environments. nih.govnih.gov |
| Combinatorial Library Synthesis | Reaction of the amine group with a diverse set of carboxylic acids to form an amide library. | High-Throughput Screening | To rapidly generate a large number of structurally diverse compounds for screening against biological or material targets. nih.gov |
| Functional Material Integration | Polymerization via the amine group or incorporation into a polymer backbone. | Advanced Materials | To create materials with unique optical, electronic, or mechanical properties conferred by the quinoline moiety. nih.gov |
| Targeted Bioactive Agents | Attachment of known pharmacophores to the amine group via a stable linker. | Medicinal Chemistry | To create hybrid molecules that combine the quinoline scaffold with another bioactive component to target specific enzymes or receptors. kit.edu |
Q & A
Q. What are the recommended methods for synthesizing Quinolin-2-ylmethanamine dihydrochloride, and how can purity be validated?
Synthesis typically involves nucleophilic substitution or condensation reactions starting from quinoline derivatives. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection at 200 nm, as demonstrated for structurally related dihydrochloride compounds . Cross-validate results with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular identity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
While specific safety data for this compound is limited, general precautions for amines and hydrochloride salts apply. Use personal protective equipment (PPE), work in a fume hood, and avoid inhalation or skin contact. Consult safety data sheets (SDS) of structurally similar compounds (e.g., arylcyclohexylamine hydrochlorides) for hazard mitigation strategies .
Q. How should this compound be stored to ensure long-term stability?
Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture and light, as hydrochloride salts are often hygroscopic. Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity) can empirically determine shelf-life .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound?
Discrepancies in NMR or MS data may arise from residual solvents, salt forms, or structural isomers. Employ high-resolution MS (HRMS) for exact mass determination and 2D NMR techniques (e.g., COSY, HSQC) to resolve ambiguities. Compare spectral data with structurally similar compounds (e.g., [861036-67-1], a monohydrochloride analog) for reference .
Q. What strategies optimize HPLC method development for quantifying this compound in complex matrices?
Use mixed-mode chromatography (e.g., Primesep 100 column) with a mobile phase of water, acetonitrile, and sulfuric acid buffer (pH 2–3). Adjust gradient elution parameters to resolve peaks from interfering substances. Validate the method using spike-recovery experiments in biological or synthetic matrices .
Q. How do structural modifications to the quinoline ring affect the pharmacological activity of this compound derivatives?
Introduce substituents (e.g., methyl, fluoro, or chloro groups) at positions 2, 3, or 6 of the quinoline ring and assess receptor binding affinity. Structure-activity relationship (SAR) studies on analogs (e.g., [136727-11-2], an N-methyl derivative) reveal how steric and electronic effects modulate activity .
Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?
Density functional theory (DFT) calculations can model electron density distribution and frontier molecular orbitals to predict nucleophilic attack sites. Compare computational results with experimental kinetic data for reactions like alkylation or acylation .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
Follow standardized protocols for reaction conditions (temperature, solvent purity, stoichiometry) and document deviations. Share raw characterization data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials to enable cross-validation, as recommended by journal guidelines .
Methodological Notes
- Data Contradiction Analysis : When conflicting data arises (e.g., purity vs. bioactivity), use orthogonal analytical techniques (e.g., elemental analysis + HPLC) to isolate variables .
- Experimental Design : For stability studies, employ International Council for Harmonisation (ICH) guidelines, including forced degradation under acidic, basic, oxidative, and thermal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
